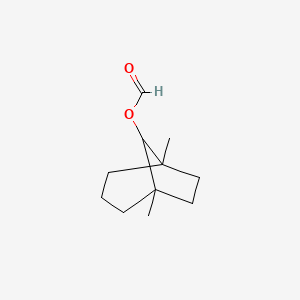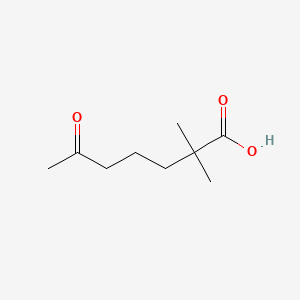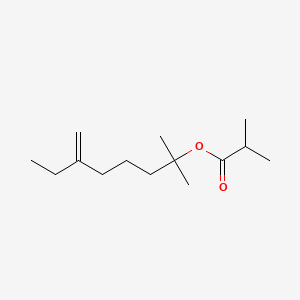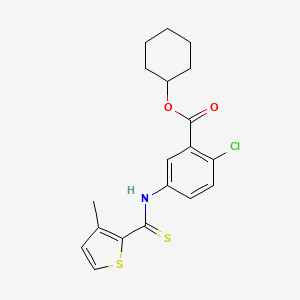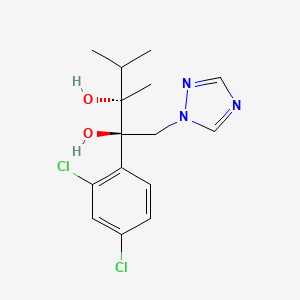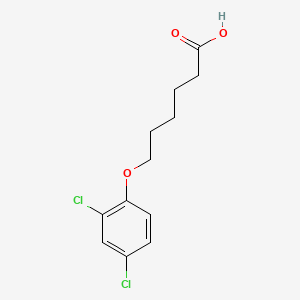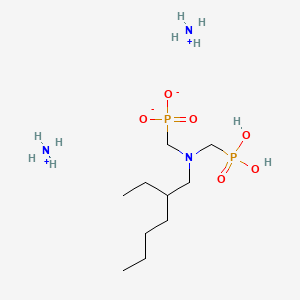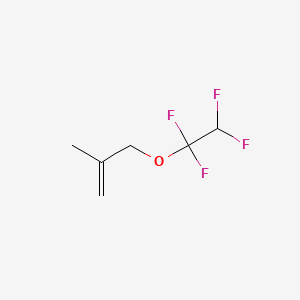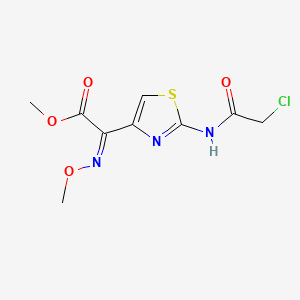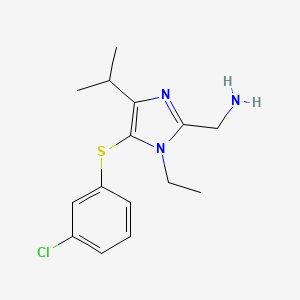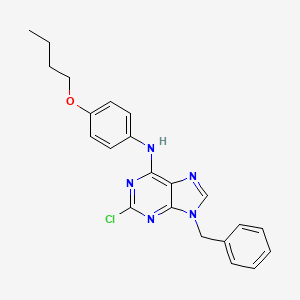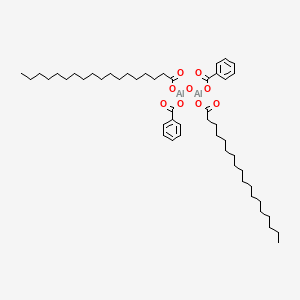
Bis(benzoato-O)bis(octadecanoato-O)-mu-oxodialuminium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum: is a complex organoaluminum compound It is characterized by the presence of benzoate and octadecanoate ligands coordinated to aluminum atoms through oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum typically involves the reaction of aluminum alkoxides or aluminum halides with benzoic acid and octadecanoic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Al(OR)3+C6H5COOH+C17H35COOH→(C6H5COO)2(C17H35COO)2Al2O
Industrial Production Methods: In an industrial setting, the production of bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum may involve large-scale reactions using aluminum chloride, benzoic acid, and octadecanoic acid. The reaction is typically conducted in a solvent such as toluene or xylene, and the product is purified through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can undergo oxidation reactions, particularly at the benzoate and octadecanoate ligands.
Substitution: The compound can participate in substitution reactions where the benzoate or octadecanoate ligands are replaced by other ligands.
Hydrolysis: In the presence of water, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum can hydrolyze to form aluminum hydroxide and the corresponding acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Ligand exchange reactions can be facilitated by using strong acids or bases.
Hydrolysis: Water or aqueous solutions are used under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of benzoate and octadecanoate.
Substitution: New organoaluminum compounds with different ligands.
Hydrolysis: Aluminum hydroxide, benzoic acid, and octadecanoic acid.
Scientific Research Applications
Chemistry: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is used as a precursor in the synthesis of other organoaluminum compounds. It is also studied for its coordination chemistry and structural properties.
Biology: In biological research, this compound is investigated for its potential use as a delivery agent for drugs and other bioactive molecules due to its ability to form stable complexes with various ligands.
Medicine: The compound’s potential as a drug delivery system is explored in medicinal chemistry. Its ability to form complexes with pharmaceutical agents can enhance the stability and bioavailability of certain drugs.
Industry: In industrial applications, bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is used as a catalyst in polymerization reactions and as an additive in lubricants and coatings to improve their properties.
Mechanism of Action
The mechanism by which bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum exerts its effects involves the coordination of its ligands to aluminum atoms. This coordination creates a stable complex that can interact with various molecular targets. The pathways involved include ligand exchange, oxidation-reduction reactions, and hydrolysis, depending on the specific application and conditions.
Comparison with Similar Compounds
Bis(acetato)aluminum: Similar in structure but with acetate ligands instead of benzoate and octadecanoate.
Bis(stearato)aluminum: Contains stearate ligands, which are similar to octadecanoate but differ in chain length.
Bis(benzoato)aluminum: Contains only benzoate ligands without the octadecanoate component.
Uniqueness: Bis-(Benzoato-o)bis(octadecanoato-o)-mu-oxodialuminum is unique due to the combination of benzoate and octadecanoate ligands, which provide distinct structural and chemical properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
CAS No. |
94134-85-7 |
|---|---|
Molecular Formula |
C50H80Al2O9 |
Molecular Weight |
879.1 g/mol |
IUPAC Name |
[[benzoyloxy(octadecanoyloxy)alumanyl]oxy-octadecanoyloxyalumanyl] benzoate |
InChI |
InChI=1S/2C18H36O2.2C7H6O2.2Al.O/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;2*8-7(9)6-4-2-1-3-5-6;;;/h2*2-17H2,1H3,(H,19,20);2*1-5H,(H,8,9);;;/q;;;;2*+2;/p-4 |
InChI Key |
LWTCSEHMXVKKSF-UHFFFAOYSA-J |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)O[Al](OC(=O)C1=CC=CC=C1)O[Al](OC(=O)CCCCCCCCCCCCCCCCC)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


